molecular formula C15H11NO3S3 B6523914 methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate CAS No. 503431-94-5

methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate

Cat. No. B6523914
CAS RN: 503431-94-5
M. Wt: 349.5 g/mol
InChI Key: ZGTHGMSQEBRYKE-UHFFFAOYSA-N
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Description

Thiophenes are a class of heterocyclic aromatic compounds based on a five-membered ring made up of one sulfur and four carbon atoms . The thiophene nucleus is well established as an interesting moiety, with numerous applications in a variety of different research areas . Naturally occurring thiophenes are characteristic secondary metabolites derived from plants belonging to the family Asteraceae .


Synthesis Analysis

Thiophenes are important heterocyclic scaffolds that are found in natural products as well as in pharmaceutically active agents . Moreover, thiophene derivatives have become dominant functional π–electron systems in organic materials science . They have attracted considerable interest due to their peculiar redox potentials and have found application in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .


Molecular Structure Analysis

Thiophene derivatives isolated from natural sources can be classified according to the number of thiophene rings in their structure, including thiophenes (one ring), bithiophenes (two rings), terthiophenes (three rings) and quinquethiophenes (five rings) .


Chemical Reactions Analysis

The oxidation of thiophenes to various thiophene 1-oxides and thiophene 1,1-dioxides and the Diels–Alder reactions of these oxides are reviewed .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .

Mechanism of Action

Thiophene-containing compounds possess a wide range of biological properties, such as antimicrobial, antiviral, HIV-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic and anticancer activities .

Safety and Hazards

Thiophene is labeled as toxic . The GHS labelling includes a signal word “Danger” and hazard statements H225, H302, H319, H412 .

Future Directions

Thiophene derivatives make up a significant proportion of the organosulfur-containing compounds found in petroleum, as well as several other products derived from fossil fuels, and are formed as the by-products of petroleum distillation . They are also used in the production of organic solar cells as promising economical electricity generators .

properties

IUPAC Name

methyl 2-(thiophene-2-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S3/c1-19-15(18)12-9(10-4-2-6-20-10)8-22-14(12)16-13(17)11-5-3-7-21-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTHGMSQEBRYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate

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